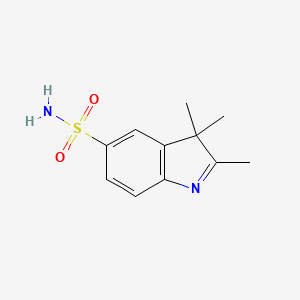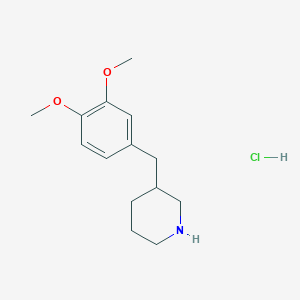![molecular formula C4H2Cl2N2OS B3031754 N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine CAS No. 666257-91-6](/img/structure/B3031754.png)
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Descripción general
Descripción
The compound N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a chemical that features a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is related to various other thiazole derivatives that have been studied for their chemical properties and potential applications in different fields, such as medicinal chemistry and materials science.
Synthesis Analysis
While the specific synthesis of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is not detailed in the provided papers, similar compounds have been synthesized through reactions involving hydroxylamine. For instance, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride produced new cyclization products, indicating that hydroxylamine can act as a nucleophile in cyclization reactions with heterocyclic compounds . This suggests that a similar approach could potentially be used for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been characterized using various techniques. For example, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was determined using X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . These methods can provide detailed information about the molecular geometry, conformational flexibility, and electronic structure, which are essential for understanding the behavior of the compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. The reactivity of such compounds often involves the thiazole ring and can include halogenation, oximation, and cyclization reactions . The presence of functional groups such as hydroxylamine can further influence the chemical behavior, leading to the formation of oximes and other nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties of a related compound were calculated to understand its properties in the ground state . These theoretical studies can provide insights into the reactivity, stability, and potential applications of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine derivatives have been used in 1,3-dipolar cycloaddition reactions, leading to the formation of benzimidazoles and isoxazoles, with a unique observation of the azole ring opening in specific cases. This indicates its utility in the synthesis of complex chemical structures (Azzaoui et al., 2006).
The compound was also involved in the microwave-assisted synthesis of thiazolidinone analogues, showing its role in facilitating rapid and efficient chemical synthesis processes (Adhikari et al., 2012).
Moreover, it was used in synthesizing a new [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivative, showcasing its utility in the creation of novel molecular structures with potential applications (Szczepański et al., 2020).
Bioactive Properties and Applications
A study reported the synthesis of novel thiazole-based heterocycles from N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine derivatives and evaluated their in-vitro cytotoxicity and antimicrobial activities. The findings suggest that these compounds have promising bioactive properties, with potential applications in pharmaceuticals and biotechnology (El-Mawgoud, 2019).
Another study synthesized and evaluated novel spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones for antimicrobial activity, indicating the role of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine derivatives in developing bioactive agents with potential medicinal applications (Thadhaney et al., 2010).
Additionally, N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine derivatives were involved in synthesizing thiadiazole derivatives with dyeing and antimicrobial activities, further emphasizing their role in creating compounds with significant bioactivity (Amine et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDEBDHPLBYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=C(N=C(S1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381133 | |
| Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
CAS RN |
666257-91-6 | |
| Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














